N-[2-(phenylthio)phenyl]benzamide
Description
N-[2-(phenylthio)phenyl]benzamide is a benzamide derivative characterized by a phenylthio (-SPh) substituent at the ortho position of the aniline moiety. The compound is synthesized via a condensation reaction between 2-(phenylthio)aniline and benzoyl chloride in dichloromethane (CH₂Cl₂) with trimethylamine as a base, yielding a quantitative product after purification . Its structure combines a benzamide core with a sulfur-containing aromatic side chain, which may influence electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C19H15NOS |
|---|---|
Molecular Weight |
305.4g/mol |
IUPAC Name |
N-(2-phenylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C19H15NOS/c21-19(15-9-3-1-4-10-15)20-17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h1-14H,(H,20,21) |
InChI Key |
STQRJOLELXIVSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
N-[2-(phenylthio)phenyl]benzamide belongs to a broader class of N-substituted benzamides. Key structural variations among analogs include:
Key Insights :
- Benzimidazole-containing analogs (e.g., W1) exhibit improved antimicrobial activity due to the heterocyclic moiety’s ability to intercalate DNA or inhibit enzymes .
- Tetrazole derivatives (e.g., Compound 63) demonstrate high receptor-binding potency (EC₅₀ = 0.041 μM for GPR35) owing to hydrogen-bonding capabilities of the tetrazole ring .
Key Insights :
- The phenylthio group may confer moderate activity in antimicrobial settings but lacks the specificity of nitro-thiazole (Nitazoxanide) or tetrazole (Compound 63) derivatives.
- Benzimidazole analogs (W1) show broad-spectrum activity but higher cytotoxicity compared to simpler benzamides .
Physicochemical and Druglikeness Comparison
| Property | This compound | Compound 63 (Tetrazole) | Nitazoxanide |
|---|---|---|---|
| Molecular Weight | ~331 g/mol | ~330 g/mol | 307 g/mol |
| LogP (Predicted) | ~4.2 (highly lipophilic) | ~3.5 | ~2.8 |
| Hydrogen Bond Acceptors | 3 | 6 | 7 |
| Lipinski Compliance | Yes (0 violations) | Yes (0 violations) | Yes (0 violations) |
Key Insights :
- This compound’s high logP suggests favorable membrane permeability but may limit aqueous solubility.
- Tetrazole-containing analogs balance lipophilicity and polarity, enhancing receptor-binding efficiency .
- Nitazoxanide ’s nitro-thiazole group improves solubility and metabolic stability, critical for oral bioavailability .
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